molecular formula C12H14O2 B2534791 2-Phenylhex-5-enoic acid CAS No. 156297-00-6

2-Phenylhex-5-enoic acid

Cat. No.: B2534791
CAS No.: 156297-00-6
M. Wt: 190.242
InChI Key: LXIOHNZHJXHBTO-UHFFFAOYSA-N
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Description

2-Phenylhex-5-enoic acid is an organic compound with the molecular formula C12H14O2. It belongs to the class of phenylpropanoids and is characterized by a phenyl group attached to a hexenoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylhex-5-enoic acid typically involves the reaction of phenylacetic acid with hex-5-enoic acid under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylhex-5-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products:

Scientific Research Applications

2-Phenylhex-5-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Phenylhex-5-enoic acid is unique due to the presence of both a phenyl group and a double bond in the hexenoic acid chain. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-phenylhex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h2,4-8,11H,1,3,9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIOHNZHJXHBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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